

Validation of PC(16:0/i15:0) Identification Using MS/MS Library Comparison

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Compound of Interest		
Compound Name:	16:0-i15:0 PC	
Cat. No.:	B15547025	Get Quote

This guide provides a comparative framework for the validation of the phosphatidylcholine species PC(16:0/i15:0) using tandem mass spectrometry (MS/MS) library data. The identification of specific lipid species, particularly those containing less common fatty acids like the iso-branched pentadecanoic acid (i15:0), is crucial for accurate lipidomic analysis in research, and drug development. This document outlines the expected fragmentation patterns, a detailed experimental protocol for data acquisition, and a comparison with a hypothetical MS/MS library spectrum.

Data Presentation: Comparison of Theoretical vs. Experimental MS/MS Data

The accurate identification of PC(16:0/i15:0) relies on matching the fragmentation pattern of an experimental sample against a reference MS/MS library. The following table summarizes the expected fragment ions for the [M+H]⁺ adduct of PC(16:0/i15:0) (exact mass: 734.588) and provides a hypothetical comparison of their relative intensities between a theoretical library spectrum and an experimental result.



Fragment Ion	Description	Theoretical Relative Intensity (%)	Experimental Relative Intensity (%)
m/z 184.1	Phosphocholine headgroup	100	100
m/z 551.5	[M+H - 183]+ (Loss of phosphocholine)	15	18
m/z 496.5	[M+H - 183 - 55] ⁺ (Loss of C4H7 from i15:0)	5	4
m/z 478.5	[M+H - 256]+ (Loss of palmitic acid)	8	10
m/z 257.2	Palmitoyl cation [C16H33O]+	3	2
m/z 241.2	Iso-pentadecanoyl cation [i-C15H29O]+	2	1.5

Experimental Protocols Lipid Extraction from Biological Samples

- Sample Homogenization: Homogenize 10-20 mg of tissue or 100 μ L of plasma in a mixture of chloroform and methanol (2:1, v/v).
- Phase Separation: Add 0.9% NaCl solution to induce phase separation. Vortex and centrifuge at 2,000 x g for 10 minutes.
- Lipid Layer Collection: Carefully collect the lower organic phase containing the lipids.
- Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis, such as methanol/chloroform (1:1, v/v).

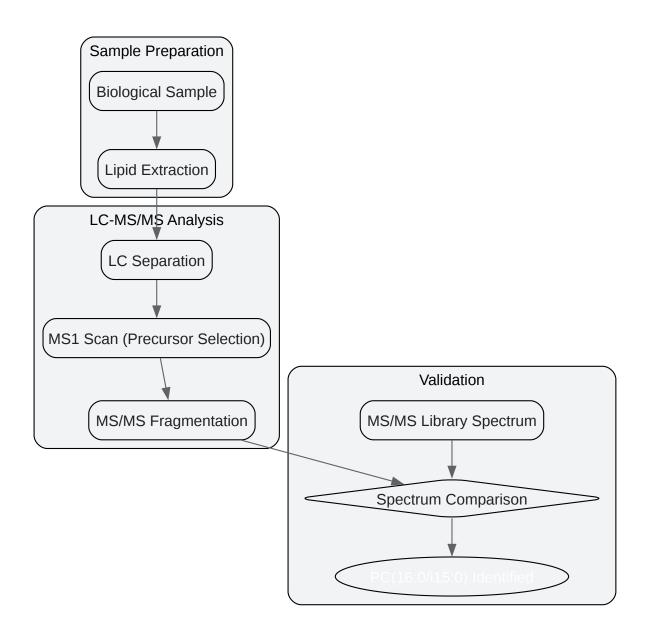


Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 μm particle size).
 - Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
 - Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
 - Gradient: A linear gradient from 40% to 100% B over 20 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 45°C.
- Mass Spectrometry:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Precursor Ion Selection: Isolate the [M+H]+ ion of PC(16:0/i15:0) at m/z 734.59 ± 0.5.
 - Collision Energy: Use a collision energy of 30-40 eV for fragmentation. This may require optimization depending on the instrument.[1]
 - MS/MS Scan: Acquire product ion scans over a mass range of m/z 100-800.

Mandatory Visualizations MS/MS Validation Workflow



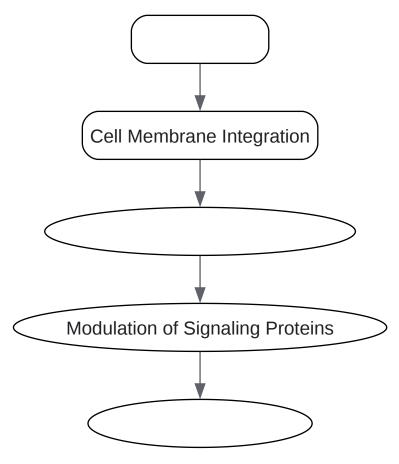


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Caption: Workflow for the validation of PC(16:0/i15:0) identification.



Potential Role of Branched-Chain Fatty Acids in Cellular Signaling



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Caption: Hypothetical influence of PC(16:0/i15:0) on cell membrane properties.

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References

- 1. d-nb.info [d-nb.info]
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